Withaferin A is a withanolide that is 5,6:22,26-diepoxyergosta-2,24-diene-1,26-dione substituted by hydroxy groups at positions 4 and 27 (the 4beta,5beta,6beta,22R stereoisomer). Isolated from Physalis longifolia, it exhibits cytotoxic activity. It has a role as an antineoplastic agent and an apoptosis inducer. It is a delta-lactone, a 4-hydroxy steroid, an enone, an ergostanoid, a secondary alcohol, a withanolide, a 27-hydroxy steroid, a primary alcohol and an epoxy steroid. Withaferin A is a natural product found in Iochroma gesnerioides, Withania coagulans, and other organisms with data available.
Related Compounds
Withanolide A
Compound Description: Withanolide A is a steroidal lactone, a class of chemical compounds with a unique four-ring structure. It is found naturally in various parts of the Withania somnifera plant, commonly known as Ashwagandha. While Withanolide A is structurally similar to Withaferin A, its biological activity profile differs, and it is often studied alongside Withaferin A to understand the diverse pharmacological effects of Withania somnifera extracts. []
Relevance: Withanolide A is frequently studied alongside Withaferin A in research investigating the therapeutic potential of Withania somnifera. Both compounds belong to the withanolide class of steroidal lactones and share structural similarities. []
Withanolide D
Compound Description: Withanolide D is another steroidal lactone found in Withania somnifera. It is structurally similar to Withaferin A and Withanolide A. []
Relevance: Like Withanolide A, Withanolide D is a structurally related compound to Withaferin A, found in Withania somnifera. It highlights the diversity of withanolides present in this plant and the need for specific analytical methods to distinguish them. []
2,3-dihydro-3-methoxy-Withaferin A (3β-methoxy Withaferin A)
Compound Description: This compound is a methoxy derivative of Withaferin A, created by introducing a methoxy group to the Withaferin A structure. Research has shown that this modification results in weaker binding affinity to target molecules and consequently reduced anticancer activity compared to Withaferin A. []
Relevance: 2,3-dihydro-3-methoxy-Withaferin A is a structurally modified analog of Withaferin A, designed to study the impact of specific chemical groups on the compound's activity. []
4-Dehydrowithaferin A
Compound Description: 4-Dehydrowithaferin A is a derivative of Withaferin A with a modification to the basic ring structure, specifically the introduction of a double bond at the C4 position. Studies have shown that this structural change significantly enhances its cytotoxic effects on cancer cells compared to Withaferin A. []
Relevance: This compound is a structural analog of Withaferin A, used in research to explore the structure-activity relationship of Withaferin A and identify derivatives with potentially enhanced therapeutic properties. []
Withaferin A diacetate
Compound Description: Withaferin A diacetate is a derivative of Withaferin A where two acetate groups are added to the molecule. This modification affects its interaction with cellular targets, leading to a distinct activity profile compared to the parent compound. []
Relevance: Similar to 4-Dehydrowithaferin A, Withaferin A diacetate represents a structurally modified version of Withaferin A, allowing researchers to understand how specific chemical changes influence the compound's biological effects. []
KW-120-94-1 and KW-120-95-1
Compound Description: These are two Withaferin A analogs that demonstrated potent growth inhibitory effects on various pancreatic cancer cell lines. []
Relevance: These compounds highlight the potential of developing Withaferin A analogs with enhanced or specific anticancer activities. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
UV Cleavable Biotin-PEG2-Azide is PEG derivative containing a biotin group and an azide group. The azide group can react to form a stable triazole linkage. The hydrophilic PEG spacer increases solubility in aqueous media and increases membrane impermeability of the molecules conjugated to the biotin compound. PEG Linkers may be useful in the development of antibody drug conjugates.
V116517 is under investigation in clinical trial NCT01688947 (Analgesic Efficacy and Safety of V116517 in Subjects With Moderate to Severe Chronic Pain Due to Postherpetic Neuralgia (PHN)).
UVI3003 is a RXR antagonist. It displays high RXR binding affinity. UVI3003 does not affect the corepressor interaction capacity of the RARα subunit within the context of the RAR-RXR heterodimer.
A Chk-α inhibitor. V-11-0711 reduced the function of Chk-α by binding to the active site and inhibiting the catalytic activity but did not affect Chk-α protein levels. Chk-α protein and PtdCho, but not PC, may be essential in cancer cell proliferation. V-11-0711 is a Chk-α inhibitor. V-11-0711 reduced the function of Chk-α by binding to the active site and inhibiting the catalytic activity but did not affect Chk-α protein levels. Chk-α protein and PtdCho, but not PC, may be essential in cancer cell proliferation.